molecular formula C5H3BrN2O2 B1286037 5-Bromopyrimidine-2-carboxylic acid CAS No. 37131-87-6

5-Bromopyrimidine-2-carboxylic acid

Cat. No.: B1286037
CAS No.: 37131-87-6
M. Wt: 202.99 g/mol
InChI Key: XGPTXUYKEDPXCO-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring. It is used as an important intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries .

Mechanism of Action

Target of Action

It is known to be an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Action Environment

The action, efficacy, and stability of 5-Bromopyrimidine-2-carboxylic acid can be influenced by various environmental factors. For instance, it is recommended to be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . Its solubility is slightly soluble in water , which could influence its action and efficacy in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromopyrimidine-2-carboxylic acid can be synthesized through the bromination of pyrimidine followed by carboxylation. The typical synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., dimethylformamide, tetrahydrofuran).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Various substituted pyrimidine derivatives.

    Reduction: Alcohols, aldehydes.

    Oxidation: Carboxylic acids, ketones.

Scientific Research Applications

5-Bromopyrimidine-2-carboxylic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

5-Bromopyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:

    5-Chloropyrimidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and applications.

    5-Fluoropyrimidine-2-carboxylic acid: Contains a fluorine atom, leading to distinct chemical properties and uses.

    5-Iodopyrimidine-2-carboxylic acid:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it particularly useful in certain synthetic and research applications .

Properties

IUPAC Name

5-bromopyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPTXUYKEDPXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586108
Record name 5-Bromopyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37131-87-6
Record name 5-Bromopyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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